molecular formula C32H31N2OP B8212115 (4R,5S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8212115
M. Wt: 490.6 g/mol
InChI Key: IRYXEIDYJWFGAJ-OLUZHXLYSA-N
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Description

(4R,5S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine

Properties

IUPAC Name

[(2R)-2-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N2OP/c1-5-15-25(16-6-1)30-31(26-17-7-2-8-18-26)35-32(33-30)29-23-13-14-24-34(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-31H,13-14,23-24H2/t29-,30-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYXEIDYJWFGAJ-OLUZHXLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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